3-(3-Fluoro-1H-pyrazol-4-yl)-5-methylpiperidine
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Overview
Description
3-(3-Fluoro-1H-pyrazol-4-yl)-5-methylpiperidine is a chemical compound that features a pyrazole ring substituted with a fluorine atom and a piperidine ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-1H-pyrazol-4-yl)-5-methylpiperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Coupling Reaction: The final step involves coupling the fluorinated pyrazole with the methylpiperidine under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-1H-pyrazol-4-yl)-5-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(3-Fluoro-1H-pyrazol-4-yl)-5-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-1H-pyrazol-4-yl)-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyrazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring may also contribute to the compound’s overall pharmacokinetic properties, such as its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-1H-pyrazol-4-yl)-5-methylpiperidine
- 3-(3-Bromo-1H-pyrazol-4-yl)-5-methylpiperidine
- 3-(3-Methyl-1H-pyrazol-4-yl)-5-methylpiperidine
Uniqueness
3-(3-Fluoro-1H-pyrazol-4-yl)-5-methylpiperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C9H14FN3 |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-(5-fluoro-1H-pyrazol-4-yl)-5-methylpiperidine |
InChI |
InChI=1S/C9H14FN3/c1-6-2-7(4-11-3-6)8-5-12-13-9(8)10/h5-7,11H,2-4H2,1H3,(H,12,13) |
InChI Key |
CEJHTWIGLUHVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C2=C(NN=C2)F |
Origin of Product |
United States |
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